IMP-1700 Exhibits 37-Fold Superior Ciprofloxacin Sensitization Compared to 3-F Substituted CFX Analog
IMP-1700 (compound 10, CFX core, 4-CF3 substitution) demonstrates the highest ciprofloxacin sensitization potency among all CFX-core derivatives tested, with an EC50 of 0.0059 ± 0.0006 μM in S. aureus USA300 JE2 in the presence of 9.4 μM ciprofloxacin. In direct comparison, the 3-F substituted analog (compound 8) exhibits an EC50 of 0.22 ± 0.05 μM under identical conditions, representing a 37-fold difference in sensitization efficacy [1]. The 3,5-CF3 analog (compound 9) shows an even greater differential with an EC50 of 0.47 ± 0.07 μM, approximately 80-fold less potent than IMP-1700 [1]. This quantitative advantage is specific to the combination context; when tested alone against USA300 JE2, IMP-1700 (EC50 = 3.8 ± 0.5 μM) is comparable to other CFX derivatives [1].
| Evidence Dimension | Sensitization to ciprofloxacin (EC50 with 9.4 μM CFX) |
|---|---|
| Target Compound Data | 0.0059 ± 0.0006 μM (IMP-1700, compound 10, 4-CF3) |
| Comparator Or Baseline | Compound 8 (3-F): 0.22 ± 0.05 μM; Compound 9 (3,5-CF3): 0.47 ± 0.07 μM; ML328 (PA core, 3-CF3): 1.1 ± 0.1 μM |
| Quantified Difference | 37-fold more potent than compound 8; 80-fold more potent than compound 9; 186-fold more potent than ML328 |
| Conditions | S. aureus USA300 JE2 (MRSA strain), 18 h static incubation at 37 °C, combination with 9.4 μM ciprofloxacin |
Why This Matters
This 37- to 186-fold potency advantage directly translates to lower compound requirements for achieving effective antibiotic sensitization in MRSA models, reducing material costs and minimizing potential off-target effects in experimental systems.
- [1] Lim CSQ, Ha KP, Clarke RS, et al. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus. Bioorg Med Chem. 2019;27(20):114962. Table 1. View Source
